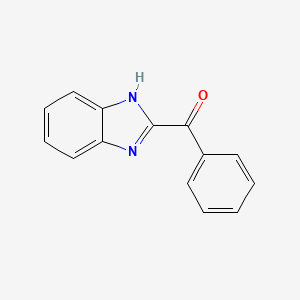

1H-benzimidazol-2-yl(phenyl)methanone

説明

1H-benzimidazol-2-yl(phenyl)methanone is a molecule that marries the well-established benzimidazole (B57391) nucleus with a phenyl ketone substituent at the 2-position. This unique combination of a privileged heterocyclic system and a reactive carbonyl group makes it a subject of significant interest in synthetic and medicinal chemistry.

The benzimidazole scaffold is a bicyclic aromatic heterocycle, consisting of a fusion between a benzene (B151609) ring and an imidazole (B134444) ring. This core structure is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. researchgate.netekb.eg The inherent biological significance of the benzimidazole ring system provides a compelling reason for the continued investigation of its derivatives. researchgate.net The structural resemblance of benzimidazole to naturally occurring purines allows it to interact with various biological macromolecules.

Derivatives of benzimidazole are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The versatility of the benzimidazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological and chemical properties. The introduction of a phenylmethanone (benzoyl) group at the 2-position, as seen in this compound, represents a strategic modification to this privileged scaffold.

A variety of synthetic methodologies have been developed for the preparation of 2-substituted benzimidazoles. A general and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the reaction of an aromatic aldehyde and o-phenylenediamine (B120857) in the presence of N,N-dimethylformamide and sulfur. rsc.org This approach provides a direct route to the target molecule under mild conditions. rsc.org

Table 1: Selected Synthetic Routes to 2-Substituted Benzimidazoles

| Precursors | Reagents/Catalysts | Product Type | Reference |

| o-phenylenediamine, aromatic aldehyde | N,N-dimethylformamide/sulfur | (1H-benzo[d]imidazol-2-yl)(phenyl)methanone | rsc.org |

| N-(2-aminophenyl)benzamide, terminal alkyne, sulfonyl azide | Copper catalyst | 1,2-substituted benzimidazoles | nih.gov |

| 1,3-dihydro-2H-1,3-benzimidazole-2-thione, 4-fluorobenzaldehyde | DMSO/anhydrous K2CO3 | 4-((1H-benzo[d]imidazol-2-yl)thio)benzaldehyde | mdpi.com |

The presence of a ketone moiety, specifically the benzoyl group, at the 2-position of the benzimidazole ring profoundly influences the chemical reactivity and potential functionality of this compound. The carbonyl group is a highly versatile functional group in organic chemistry, known for its ability to participate in a wide range of chemical transformations.

The ketone's carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity opens up avenues for the synthesis of a diverse array of derivatives. For instance, the ketone can be reduced to a secondary alcohol, (1H-benzimidazol-2-yl)(phenyl)methanol, or can react with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. This chemical handle is crucial for the structural modification and diversification of the lead compound.

Furthermore, the ketone moiety can serve as a key pharmacophoric feature. In the design of bioactive molecules, a ketone group can act as a hydrogen bond acceptor, a critical interaction for binding to biological receptors. While specific studies on the biological activity of this compound are not extensively detailed in the provided search results, the broader class of 2-acylbenzimidazoles has been explored for various therapeutic applications. For example, some 2-benzoyl benzimidazole derivatives have been investigated for their potential antidiabetic and lipid-lowering effects. nih.gov

Table 2: Spectroscopic Data for 2-Benzoylbenzimidazole and Related Compounds

| Compound | Spectroscopic Technique | Key Observations | Reference |

| 2-Benzoylbenzimidazole | Mass Spectrometry | Prominent M-CO fragment ions | researchgate.net |

| 4-((1H-benzo[d]imidazol-2-yl)thio)benzaldehyde | 1H NMR (DMSO-d6) | δ 9.95 (s, 1H, CHO), 12.52 (hump, 1H, benzimidazole-NH) | mdpi.com |

| 4-((1H-benzo[d]imidazol-2-yl)thio)benzaldehyde | 13C NMR (DMSO-d6) | δ 192.2 (C=O) | mdpi.com |

| (2-(4-Chlorobenzyl)-1H-benzo[d]imidazol-1-yl)(phenyl)methanone | 13C NMR (CDCl3) | δ 168.4 (C=O) | nih.gov |

| (2-(4-Methoxybenzyl)-1H-benzo[d]imidazol-1-yl)(phenyl)methanone | 13C NMR (CDCl3) | δ 168.6 (C=O) | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1H-benzimidazol-2-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)16-14/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMKWQVADPIKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307527 | |

| Record name | benzoylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955-41-9 | |

| Record name | 1H-Benzimidazol-2-ylphenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 191928 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC191928 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzoylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic and X Ray Crystallographic Characterization of 1h Benzimidazol 2 Yl Phenyl Methanone Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each nucleus, allowing for a comprehensive mapping of the molecular structure.

The ¹H NMR spectrum of 1H-benzimidazol-2-yl(phenyl)methanone and its derivatives provides distinct signals corresponding to the protons in the benzimidazole (B57391) and phenyl ring systems. The labile N-H proton of the benzimidazole ring typically appears as a broad singlet in the downfield region, often above 12.0 ppm, due to hydrogen bonding and its acidic nature. semanticscholar.orgrsc.org

The aromatic protons on the benzimidazole core generally produce multiplet signals between approximately 6.9 and 7.6 ppm. nih.govrsc.org Similarly, the protons of the 2-benzoyl group's phenyl ring resonate in the aromatic region, typically between 7.0 and 8.2 ppm. rsc.orgnih.gov The specific chemical shifts and coupling patterns depend on the substitution on either ring system. For instance, in the unsubstituted 2-phenyl-1H-benzimidazole, the phenyl protons ortho to the benzimidazole ring are shifted downfield to around 8.17 ppm. rsc.org

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Benzimidazole N-H | 12.5 - 13.3 | s (broad) | semanticscholar.orgrsc.org |

| Phenyl Protons (ortho) | ~8.1 | d or m | rsc.org |

| Phenyl Protons (meta, para) | 7.3 - 7.8 | m | nih.govrsc.org |

| Benzimidazole Protons | 6.9 - 7.6 | m | nih.govrsc.org |

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. A key diagnostic signal is that of the carbonyl carbon (C=O) from the benzoyl group, which is expected to resonate significantly downfield. The carbons within the aromatic systems appear in the typical range of 110-155 ppm.

For benzimidazole analogs, the C2 carbon atom of the imidazole (B134444) ring, to which the benzoyl group is attached, is characteristically observed around 151 ppm. rsc.org The other carbons of the benzimidazole and phenyl rings can be assigned based on their chemical environments and by comparison with data from substituted analogs. For example, in 2-(4-methylphenyl)-1H-benzimidazole, the benzimidazole carbons appear at 151.84, 126.87, and 122.43 ppm, while the phenyl carbons are observed at 140.04, 129.98, and 127.90 ppm. rsc.org

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Carbonyl (C=O) | ~192 | semanticscholar.org |

| Benzimidazole C=N (C2) | 151 - 152 | rsc.orgrsc.org |

| Aromatic Carbons (Phenyl & Benzimidazole) | 110 - 144 | rsc.orgrsc.org |

| Substituent Carbons (e.g., -CH₃) | ~21 | rsc.org |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is highly effective for identifying the functional groups present in a molecule. The IR spectrum of this compound and its analogs is characterized by several key absorption bands.

A strong, often broad, absorption band corresponding to the N-H stretching vibration of the imidazole ring is typically observed in the region of 3100-3500 cm⁻¹. rsc.orgresearchgate.net The precise position and shape of this band can be influenced by hydrogen bonding. The most prominent feature for this class of compounds is the C=O stretching vibration from the ketone linker, which gives rise to a strong, sharp absorption band typically found between 1640 and 1670 cm⁻¹. researchgate.net Other characteristic peaks include the C=N stretching of the imidazole ring around 1600-1625 cm⁻¹ and aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹. nih.govrsc.orgresearchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| N-H Stretch | 3100 - 3500 | Medium-Strong, Broad | rsc.orgresearchgate.net |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | researchgate.net |

| C=O Stretch (Ketone) | 1640 - 1670 | Strong | researchgate.net |

| C=N Stretch (Imidazole) | 1600 - 1625 | Medium | nih.govresearchgate.net |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | researchgate.net |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental formula of a compound. Soft ionization techniques like Electrospray Ionization (ESI) and high-resolution analysis are particularly valuable.

ESI-MS is well-suited for analyzing benzimidazole derivatives due to the basicity of the nitrogen atoms, which are readily protonated. In positive-ion mode ESI-MS, these compounds typically exhibit a prominent pseudomolecular ion peak corresponding to the protonated molecule, [M+H]⁺. rsc.org This peak allows for the direct determination of the compound's molecular weight. For example, an analog with a molecular weight of 420 g/mol was detected as an ion at m/z 421, corresponding to its [M+H]⁺ form. diva-portal.org

High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between compounds with the same nominal mass but different atomic constituents. For benzimidazole derivatives, HRMS data is crucial for confirming the successful synthesis of target structures. The experimentally measured mass is compared to the theoretically calculated mass for the expected formula, with a close match (typically within 5 ppm) providing strong evidence for the proposed structure. rsc.orgrsc.org

| Compound Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|

| C₁₄H₁₂N₂ | [M+H]⁺ | 209.1073 | 209.1072 | rsc.org |

| C₁₅H₁₁F₃N₂O₂S | [M+H]⁺ | 341.0572 | 341.0570 | rsc.org |

| C₂₁H₁₅F₃N₂ | [M+H]⁺ | 353.1266 | 353.1266 | rsc.org |

| C₁₃H₉ClN₂ | [M+H]⁺ | 229.0527 | 229.0523 | rsc.org |

Computational Chemistry and Quantum Chemical Investigations of 1h Benzimidazol 2 Yl Phenyl Methanone Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of benzimidazole (B57391) systems. DFT calculations allow for the accurate prediction of various molecular characteristics. nih.govresearchgate.netnih.govcapes.gov.brrsc.orgdergipark.org.tracs.org

Geometry Optimization and Conformational Analysis

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 1H-benzimidazol-2-yl(phenyl)methanone, DFT calculations have been employed to ascertain bond lengths, bond angles, and dihedral angles of its ground state geometry. biointerfaceresearch.comresearchgate.net

In derivatives of this compound, conformational analysis using DFT has revealed the existence of different spatial arrangements, or conformers. For instance, studies on related benzimidazole hydrazones have identified E/Z synperiplanar and E/Z antiperiplanar conformers, with their relative stabilities being evaluated based on Gibbs free energy calculations. sciencepublishinggroup.com The planarity of the benzimidazole system and its orientation relative to the phenyl ring are key structural parameters determined through these computational methods. nih.gov For example, in 2-(1H-benzimidazol-1-yl)-1-phenylethanone, the benzimidazole system is oriented at a dihedral angle of 80.43 (5)° with respect to the phenyl ring. nih.gov

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of this compound are crucial for understanding its reactivity and potential applications. DFT is used to analyze the electronic structure, including the distribution of electrons within the molecule. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govlibretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap generally suggests higher reactivity. For benzimidazole derivatives, FMO analysis helps to elucidate charge transfer processes, optical properties, and chemical stability. nih.gov

| Compound | HOMO Energy | LUMO Energy | Energy Gap (ΔE) |

|---|---|---|---|

| 5h | -5.654 | -2.123 | 3.531 |

| 5d | -5.786 | -2.215 | 3.571 |

| 5i | -5.698 | -2.098 | 3.600 |

| 5e | -5.876 | -2.254 | 3.622 |

| 5g | -5.743 | -2.098 | 3.645 |

| 5a | -5.897 | -2.234 | 3.663 |

| 5f | -5.908 | -2.215 | 3.693 |

| 5b | -5.987 | -2.256 | 3.731 |

| 5c | -6.001 | -2.245 | 3.756 |

Data adapted from a study on benzimidazole-thiadiazole derivatives, illustrating the typical range of FMO energies and energy gaps. The order of chemical reactivity was determined to be 5h > 5d > 5i > 5e > 5g > 5a > 5f > 5b > 5c, with 5c being the most stable and least reactive. acs.org

Prediction of Spectroscopic Parameters (e.g., IR, UV-Vis)

DFT calculations are also instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation. Theoretical vibrational frequencies from DFT can be correlated with experimental Infrared (IR) and Raman spectra to assign specific vibrational modes to functional groups within the molecule. capes.gov.brresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Visible absorption spectra, providing insights into the electronic behavior of the molecule. researchgate.netsciencepublishinggroup.comresearchgate.net

Reactivity Indices and Molecular Electrostatic Potential (MEP) Mapping

To further understand the chemical behavior of this compound, various reactivity indices are calculated from the electronic structure. These indices, such as chemical hardness, softness, and electrophilicity, provide quantitative measures of a molecule's reactivity. biointerfaceresearch.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visual method used to identify the electron-rich and electron-deficient regions of a molecule. nih.govnih.gov The MEP map displays the electrostatic potential on the electron density surface, where red colors typically indicate negative potential (nucleophilic or electron-rich sites) and blue colors represent positive potential (electrophilic or electron-poor sites). nih.govnih.gov For benzimidazole derivatives, MEP analysis has shown that negative potential is often concentrated around the nitrogen atoms of the imidazole (B134444) ring, making them susceptible to electrophilic attack. nih.govacs.org Conversely, positive regions are often located on the hydrogen atoms of the NH group, indicating sites for nucleophilic attack. nih.govacs.org

Mechanistic Pathways Elucidation through Computational Simulations (e.g., Radical Scavenging)

Computational simulations are invaluable for elucidating the mechanisms of chemical reactions involving this compound and its analogs. A significant area of investigation is their potential as antioxidants, where they can neutralize harmful free radicals. nih.govnih.govresearchgate.netbohrium.comnih.govsemanticscholar.orgscienceopen.comresearchgate.net

DFT calculations are used to explore different radical scavenging mechanisms, such as:

Hydrogen Atom Transfer (HAT): The direct transfer of a hydrogen atom from the antioxidant to a free radical.

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, followed by the transfer of a proton.

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. nih.gov

By calculating the thermodynamic parameters (e.g., reaction enthalpies) for each pathway, researchers can predict the most favorable mechanism in different environments (polar vs. nonpolar solvents). nih.gov For instance, studies on benzimidazole-arylhydrazone hybrids have shown that they can deactivate various free radicals through HAT or radical adduct formation mechanisms. nih.gov The stability of the resulting antioxidant radical, often analyzed using Natural Bond Orbital (NBO) calculations, is also a key factor in its scavenging efficiency. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions

The biological activity of many benzimidazole derivatives stems from their ability to interact with specific biomolecules, such as enzymes or receptors. sciforum.netresearchgate.netukm.mychemrevlett.comscienceopen.commdpi.comnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, a this compound derivative) when bound to a target protein. biointerfaceresearch.comresearchgate.net

Docking simulations provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of the protein. ukm.my This information is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors. For example, docking studies on benzimidazole derivatives have been used to investigate their potential as inhibitors for various enzymes. ukm.my

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions and can help to confirm the stability of the binding mode predicted by docking. acs.orgnih.gov

Chemical Reactivity and Derivatization Strategies of 1h Benzimidazol 2 Yl Phenyl Methanone Scaffolds

Functional Group Transformations and Reaction Pathways

The derivatization of the 1H-benzimidazol-2-yl(phenyl)methanone scaffold can be achieved through a variety of reaction pathways, including nucleophilic processes, condensation and cyclization reactions, and oxidation. These transformations allow for the modification of the core structure to generate a diverse range of derivatives.

The this compound molecule possesses two primary sites for nucleophilic attack: the acidic N-H proton of the imidazole (B134444) ring and the electrophilic carbonyl carbon.

N-Alkylation: The nitrogen atom of the benzimidazole (B57391) ring can readily undergo nucleophilic substitution reactions. For instance, N-alkylation can be achieved by treating the parent compound with alkyl halides in the presence of a base. This reaction introduces substituents at the N-1 position, modifying the steric and electronic properties of the molecule.

Reactions at the Carbonyl Group: The carbonyl group is susceptible to attack by various nucleophiles. Reduction of the ketone to a secondary alcohol, 2-(alpha-hydroxybenzyl)-benzimidazole, can be accomplished using standard reducing agents like sodium borohydride. nih.gov This alcohol can then be a precursor for further functionalization. While specific examples for Grignard reactions with this compound are not extensively documented, by analogy to other aryl ketones, it is expected to react with organometallic reagents like Grignard reagents to yield tertiary alcohols. d-nb.info

Mannich Reaction: Benzimidazole derivatives are known to participate in Mannich reactions, which are nucleophilic addition reactions involving formaldehyde (B43269) and a primary or secondary amine. This reaction typically occurs at the N-H position of the imidazole ring, leading to the formation of N-aminomethylated derivatives.

The following table summarizes representative nucleophilic processes applicable to the this compound scaffold.

| Reaction Type | Reagents & Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaOH) | N-1 substituted benzimidazole |

| Reduction | NaBH4, Methanol | 2-(alpha-hydroxybenzyl)-benzimidazole |

| Grignard Reaction | R-MgX, Ether | Tertiary alcohol |

| Mannich Reaction | Formaldehyde, Amine, Acid catalyst | N-aminomethyl derivative |

The carbonyl group of this compound is a key functional handle for condensation and subsequent cyclization reactions, leading to the formation of novel heterocyclic systems fused or attached to the benzimidazole core. These reactions are particularly important for the synthesis of hybrid molecules containing multiple pharmacophores. nih.govresearchgate.net

A common strategy involves the initial condensation of the ketone with bifunctional nucleophiles. For example, reaction with hydrazine (B178648) or substituted hydrazines (like phenylhydrazine) in a suitable solvent such as ethanol (B145695) with an acid catalyst leads to the formation of hydrazones. These intermediates can then undergo intramolecular cyclization to yield pyrazole (B372694) or pyrazoline rings attached to the benzimidazole at the 2-position. nih.govbiointerfaceresearch.com This approach is well-documented for the analogous compound, 2-acetylbenzimidazole, which readily forms pyrazolines upon reaction with hydrazines. biointerfaceresearch.com

Similarly, condensation with hydroxylamine (B1172632) hydrochloride yields an oxime, which can be a precursor for other transformations. Reaction with thiosemicarbazide (B42300) results in the formation of a thiosemicarbazone, a versatile intermediate for the synthesis of thiadiazole derivatives. mdpi.com

Another important reaction is the Claisen-Schmidt condensation with aromatic aldehydes. While this is more typical for ketones with an alpha-methyl group like 2-acetylbenzimidazole, derivatization of the phenyl ring of the benzoyl group could enable similar reactivity pathways, leading to chalcone-like intermediates that can be cyclized to form pyrimidines, pyrazolines, and other heterocyclic systems. biointerfaceresearch.com

The table below details common condensation and cyclization reactions.

| Reactant | Conditions | Intermediate/Product | Heterocyclic System Formed |

| Hydrazine Hydrate | Ethanol, Reflux | Hydrazone / Pyrazoline | Pyrazoline |

| Phenylhydrazine | Acetic Acid | Phenylhydrazone / Pyrazole | Pyrazole |

| Hydroxylamine | Base | Oxime | Isoxazole precursor |

| Thiosemicarbazide | Ethanol, Acetic Acid | Thiosemicarbazone | Thiadiazole precursor |

The oxidation of this compound can potentially occur at several sites, including the benzimidazole ring system. The imidazole nucleus, while aromatic, can be susceptible to oxidation under strong oxidizing conditions. For instance, the use of potassium permanganate (B83412) (KMnO4) in an acidic medium has been shown to oxidize the benzimidazole ring in related derivatives. researchgate.net The reaction can lead to the cleavage of the imidazole ring or the formation of oxidized products like 1,3-diacyl-2,3-dihydrobenzimidazol-2-ones from adducts of benzimidazoles. researchgate.net

Intramolecular oxidation reactions have also been reported in highly substituted benzimidazole precursors, leading to the formation of benzimidazole 1-oxides, although this typically requires specific functionalities to be present on the molecule. rsc.org For the parent this compound, controlled oxidation would likely target the N-H bond or potentially the benzylic carbon if the ketone were first reduced to an alcohol. However, specific studies on the direct oxidation of this compound are limited, and reaction outcomes would be highly dependent on the choice of oxidant and reaction conditions.

Coordination Chemistry of Benzimidazolyl Ketone Ligands

The this compound scaffold contains suitable donor atoms—specifically the imine nitrogen of the imidazole ring and the carbonyl oxygen—that allow it to function as a chelating ligand for various transition metal ions. The resulting metal complexes have garnered significant interest due to their diverse structural features and potential applications.

Metal complexes of benzimidazolyl ketones can be synthesized by reacting the ligand with a corresponding metal salt in an appropriate solvent. nih.gov The most common method involves the reaction of the ligand with metal halides (e.g., CoCl₂, NiCl₂, CuCl₂) or acetates [e.g., Cu(OAc)₂, Zn(OAc)₂] in a solvent such as ethanol, methanol, or DMF, often under reflux conditions. royalsocietypublishing.orgiosrjournals.org The stoichiometry of the reactants (metal-to-ligand ratio) can be adjusted to control the formation of different complex species, such as ML₂ or ML₂X₂. researchgate.net

A variety of transition metal complexes have been prepared using benzimidazole-based ligands. These include complexes with copper(II), cobalt(II), nickel(II), and zinc(II). royalsocietypublishing.orgresearchgate.net For example, a study on a closely related ligand, [2-(2-hydroxy-phenyl)-1H-benzimidazol-5-yl]-phenyl-methanone, demonstrated the successful synthesis of Cu(II), Zn(II), and Ni(II) complexes by stirring the ligand with the respective metal acetate (B1210297) salt in ethanol at room temperature. royalsocietypublishing.org The formation of the complex is often indicated by a color change and the precipitation of the product. royalsocietypublishing.org

The table below provides a summary of synthetic conditions for related benzimidazole-metal complexes.

| Metal Ion | Metal Salt | Ligand-to-Metal Ratio | Solvent | Product Type |

| Cu(II) | Cu(CH₃COO)₂·H₂O | 2:1 | Ethanol | [Cu(L)₂] |

| Zn(II) | Zn(CH₃COO)₂·4H₂O | 2:1 | Ethanol | [Zn(L)₂] |

| Ni(II) | Ni(CH₃COO)₂·4H₂O | 2:1 | Ethanol | [Ni(L)₂] |

| Co(II) | CoCl₂ | 2:1 | n-Butanol | [Co(L)₂Cl₂] |

L represents a generic benzimidazolyl ketone ligand.

In its deprotonated form, this compound typically acts as a bidentate ligand. Coordination occurs through the lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) of the imidazole ring and the oxygen atom of the carbonyl group. researchgate.netmdpi.com This chelation forms a stable five-membered ring with the metal center.

The coordination geometry of the resulting metal complex is influenced by several factors, including the nature of the metal ion, the stoichiometry of the complex, and the presence of other coordinating anions or solvent molecules. Common geometries observed for transition metal complexes with 2-substituted benzimidazole ligands include:

Tetrahedral: Often seen with Co(II) and Zn(II) ions, especially in complexes of the type [M(L)₂X₂] or [M(L)₂]. researchgate.netmdpi.com

Square Planar: Common for Cu(II) and Ni(II) complexes.

Octahedral: This geometry is frequently observed, often with a distorted shape due to the steric and electronic constraints of the ligands. nih.gov In complexes of the type [M(L)₂X₂], the two benzimidazolyl ketone ligands can occupy the equatorial plane, with the other ligands (X, e.g., halides or water molecules) in the axial positions.

X-ray crystallographic studies of similar benzimidazole-metal complexes have confirmed these coordination modes and geometries. For instance, the crystal structure of a Ni(II) complex with a 2-(1H-benzimidazol-2-yl)-phenoxy ligand revealed a six-coordinated distorted octahedral geometry. nih.gov Similarly, analysis of Zn(II) complexes with related ligands showed a distorted tetrahedral geometry around the metal ion. royalsocietypublishing.org

Spectroscopic and Structural Characterization of Metal-Organic Frameworks

The definitive characterization of Metal-Organic Frameworks (MOFs) derived from this compound scaffolds relies on a combination of spectroscopic and crystallographic techniques. These methods provide a comprehensive understanding of the MOF's composition, structure, porosity, and stability. The integration of data from various analytical techniques is crucial for a complete picture of the material's properties. mdpi.com

X-ray Diffraction (XRD)

X-ray diffraction is the most powerful tool for determining the precise atomic arrangement within a crystalline material. researchgate.net For MOFs, both single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are indispensable for structural elucidation. nih.govnih.gov

Powder X-ray Diffraction (PXRD): PXRD is essential for confirming the phase purity of the bulk synthesized MOF material and for verifying that the structure determined from a single crystal is representative of the entire batch. nih.govresearchgate.net The experimental PXRD pattern of a newly synthesized MOF is typically compared with the pattern simulated from SCXRD data. A good match confirms the structural integrity of the bulk sample. nih.gov PXRD is also used to assess the stability of the MOF after solvent exchange or exposure to different conditions.

Below is a table representing typical data obtained from an XRD analysis of a hypothetical MOF incorporating a this compound derivative.

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 10.5 | Unit cell dimension along the a-axis. |

| b (Å) | 15.2 | Unit cell dimension along the b-axis. |

| c (Å) | 12.8 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Inter-axial angle between b and c axes. |

| β (°) | 95.5 | Inter-axial angle between a and c axes. |

| γ (°) | 90 | Inter-axial angle between a and b axes. |

| Volume (ų) | 2037 | Volume of the unit cell, related to the packing density of the framework. |

| Calculated Density (g/cm³) | 1.45 | The theoretical density derived from the crystallographic data. |

Spectroscopic Analysis

Spectroscopic techniques are vital for confirming the successful incorporation of the organic linker into the framework and for probing the metal-ligand interactions. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the MOF structure. nih.govresearchgate.net In MOFs derived from this compound, the spectrum would be analyzed for key features. The disappearance or significant shift of the N-H stretching vibration from the benzimidazole ring upon coordination to the metal center is a key indicator of framework formation. Similarly, a shift in the C=O stretching frequency of the methanone (B1245722) group compared to the free ligand indicates its involvement in the coordination sphere. The presence of a new, low-frequency band can often be attributed to the metal-ligand (e.g., Metal-N or Metal-O) vibration. nih.gov

| Functional Group | Expected Wavenumber (cm⁻¹) (Free Ligand) | Expected Wavenumber (cm⁻¹) (in MOF) | Interpretation of Shift |

| N-H Stretch (imidazole) | ~3400 | Shifted or Absent | Indicates coordination of the imidazole nitrogen to the metal center. |

| C=O Stretch (methanone) | ~1650 | ~1620 | A red shift indicates coordination of the carbonyl oxygen to the metal center. |

| C=N Stretch (imidazole) | ~1620 | Shifted | Confirms the integrity of the benzimidazole ring within the framework structure. |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Characteristic peaks confirming the presence of the aromatic rings. |

| Metal-Ligand Vibration | N/A | 400-600 | Appearance of new bands confirms the formation of metal-ligand coordination bonds. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While solid-state NMR can be complex for paramagnetic MOFs, ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the organic linker before synthesis and for analyzing the digested MOF framework to confirm the linker's integrity after synthesis. nih.gov

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the MOF. mdpi.com The spectrum can reveal ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the coordination environment. mdpi.comnih.gov Comparing the UV-Vis spectrum of the MOF to that of the free this compound linker can help confirm successful coordination and provide insights into the electronic structure of the final material. nih.gov

Thermal and Morphological Analysis

Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the MOF and to understand its decomposition process. nih.govresearchgate.net A typical TGA curve for a MOF shows an initial weight loss corresponding to the removal of guest solvent molecules from the pores, followed by a plateau region indicating the thermal stability range of the framework. At higher temperatures, a sharp weight loss signifies the decomposition of the organic linker and the collapse of the framework structure. nih.gov This analysis is critical for determining the operational temperature limits for potential applications.

Scanning Electron Microscopy (SEM): SEM is used to investigate the morphology, crystal size, and shape of the synthesized MOF particles. nih.govresearchgate.net The images can reveal if the product consists of well-defined crystals (e.g., hexagonal rods, cubes, etc.) and whether the particle size distribution is homogeneous. nih.gov

Structure Activity Relationship Sar Studies of 1h Benzimidazol 2 Yl Phenyl Methanone and Its Analogs

Influence of Substituents on Benzimidazole (B57391) Ring on Biological Activity

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring. nih.gov SAR analyses have consistently shown that substitutions at the N-1, C-2, C-5, and C-6 positions are particularly influential in modulating the pharmacological effects of these compounds. nih.govnih.gov

N-1 Position: Alkylation or arylation at the N-1 position often enhances biological activity. For instance, the substitution of a benzyl (B1604629) group at the N-1 position has been shown to increase anti-inflammatory action. srrjournals.comnih.gov Studies on various N-substituted pyrazole-containing benzimidazoles revealed that derivatives with a benzyl substituent at the imidazole (B134444) nitrogen exhibited good antioxidant activity. mdpi.com

C-5 and C-6 Positions: The C-5 and C-6 positions of the benzimidazole ring are amenable to a variety of substitutions that can significantly impact bioactivity. The introduction of electron-withdrawing or electron-donating groups can alter the molecule's electronic properties and its interaction with biological targets. For example, a series of 5-substituted benzimidazole derivatives showed that compounds with a 5-iodo or 5-methyl group possessed high antifungal activity. Similarly, 2-(trifluoromethyl)-1H-benzimidazole derivatives with bioisosteric substituents like -Cl, -F, -CF3, and -CN at the 5 and 6 positions were found to be more active than albendazole (B1665689) against certain protozoa. srrjournals.com In another study, 1,2,6-trisubstituted benzimidazoles demonstrated that the nature of the group at C-6 was a primary determinant of anti-inflammatory activity. nih.gov

The following table summarizes the influence of various substituents on the benzimidazole ring on the biological activity of its derivatives.

| Position | Substituent | Biological Activity | Effect on Activity |

| N-1 | Benzyl | Anti-inflammatory, Antioxidant | Enhanced activity srrjournals.comnih.govmdpi.com |

| C-5 | Iodo, Methyl | Antifungal | High activity |

| C-5/C-6 | -Cl, -F, -CF3, -CN | Antiprotozoal | Increased activity srrjournals.com |

| C-6 | Electron-rich/poor groups | Anti-inflammatory | Activity dependent on the group nih.gov |

Role of the Phenyl and Ketone Moieties in Activity Modulation

Phenyl Moiety: The phenyl ring at the C-2 position can be substituted with various groups to tune the compound's activity. Research has shown that electron-donating groups, such as methoxy (B1213986) (-OCH3), on the phenyl ring can enhance activity. For instance, the presence of a 2,4-dimethoxy group on the phenyl moiety led to a potent antiviral agent against Bovine Viral Diarrhea virus. nih.gov Another study found that compounds with three methoxy groups on the phenyl ring exhibited prominent free-radical scavenging activity. mdpi.com Conversely, the introduction of electron-withdrawing groups like 4-nitro, 4-chloro, 4-fluoro, and 4-bromo on the phenyl ring resulted in good to moderate inhibitory actions against S. aureus and M. tuberculosis. nih.gov This indicates that the electronic properties of the substituent on the phenyl ring are a key factor in determining the type and potency of the biological response.

Ketone Moiety: The ketone linker between the benzimidazole and phenyl rings is not merely a spacer but an active contributor to the molecule's pharmacological profile. Its carbonyl group can participate in hydrogen bonding with biological targets. The importance of this group is highlighted in studies where replacing the carbonyl with a different linker, such as an amide, resulted in a significant reduction or complete loss of activity. nih.gov This suggests that the ketone's electronic and steric properties are crucial for proper orientation and interaction within the receptor's binding site. In some series, a methyl ketone group has been introduced to serve as a precursor for forming more complex derivatives, such as aromatic enones, which were then converted into N-substituted dihydropyrazolic benzimidazoles. rsc.org

The table below illustrates how substitutions on the phenyl ring affect the biological activity of benzimidazole derivatives.

| Phenyl Ring Substituent | Biological Activity | Observed Effect |

| 2,4-Dimethoxy | Antiviral (BVDV) | Potent activity nih.gov |

| 3,4,5-Trimethoxy | Antioxidant | Prominent activity mdpi.com |

| 4-Nitro, 4-Chloro, 4-Fluoro, 4-Bromo | Antibacterial | Good to moderate inhibition nih.gov |

| Unsubstituted | Antibacterial | Moderate to good inhibition nih.gov |

Stereochemical and Conformational Effects on SAR

The three-dimensional arrangement of a molecule is a critical determinant of its biological activity. For analogs of 1H-benzimidazol-2-yl(phenyl)methanone, stereochemical and conformational factors can significantly influence how the molecule interacts with its biological target.

While aromatic heterocycles like benzimidazole are conformationally restricted, the bonds linking the core to its substituents allow for rotational freedom, leading to different spatial arrangements or conformers. nih.gov In studies of structurally related benzimidazole-N-acylhydrazone derivatives, which also possess a carbonyl group, researchers have observed the existence of multiple conformers. researchgate.net These compounds can exist as mixtures of E/Z isomers around the C=N bond and as synperiplanar or antiperiplanar conformers due to rotation around the amide C-N bond. researchgate.net

Nuclear Magnetic Resonance (NMR) studies have shown that for some derivatives, one conformation, such as the synperiplanar E form, is predominantly favored, often making up 80-93% of the mixture. researchgate.net The stability of these conformers and their relative populations can be influenced by factors like intramolecular hydrogen bonding and the nature of the solvent. The prevalence of certain conformers is believed to be linked to their stability and their ability to bind effectively to biological targets like DNA. researchgate.net Although specific SAR studies detailing the stereochemical and conformational effects for this compound itself are limited in the reviewed literature, the principles derived from related structures underscore the importance of considering the molecule's 3D structure in drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models provide valuable insights into the physicochemical properties that govern a molecule's efficacy, aiding in the design of more potent analogs.

Several QSAR studies have been successfully applied to benzimidazole derivatives to understand their mechanism of action and predict the activity of new compounds. For a series of 2-(substituted phenyl)-1H-benzimidazoles and related methanones, a QSAR investigation revealed that their antimicrobial activity was strongly correlated with specific molecular descriptors. nih.gov The key parameters identified were:

Dipole moment (μ): Relates to the polarity of the molecule.

LogP (log of octanol-water partition coefficient): Represents the hydrophobicity of the compound.

Second-order molecular connectivity index (2χ): A topological descriptor related to the branching and complexity of the molecule. nih.gov

In another study, a 2D-QSAR model was developed for 131 benzimidazole derivatives to predict their anticancer activity against the MDA-MB-231 cell line. researchgate.net This model demonstrated a high correlation between the structures and their biological activity, proving to be a potent predictive tool. researchgate.net Furthermore, 3D-QSAR studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors have utilized methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties should be modified to enhance activity, providing a clear guide for rational drug design. nih.gov Similar 2D-QSAR studies on benzimidazole derivatives as antibacterial agents identified topological and electronic parameters as being crucial for activity. researchgate.net

These examples demonstrate the power of QSAR in elucidating the complex relationships between the structure of benzimidazole analogs and their biological function, thereby accelerating the discovery of novel therapeutic agents.

Mechanistic Investigations of Biological Activities of 1h Benzimidazol 2 Yl Phenyl Methanone and Its Derivatives in Vitro Studies

Antimicrobial Activity Mechanisms (In Vitro)

Derivatives of 1H-benzimidazol-2-yl(phenyl)methanone have demonstrated significant potential as antimicrobial agents, with in vitro studies providing insights into their mechanisms of action against a range of pathogenic bacteria and fungi.

The antibacterial activity of benzimidazole (B57391) derivatives is influenced by the specific bacterial strains and the chemical structure of the compounds. nih.gov Research has shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. mdpi.com Certain derivatives have shown notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) comparable to ciprofloxacin. nih.gov The antibacterial effect is also observed against other clinically relevant bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. scirp.orgtsijournals.com

The mechanism of antibacterial action is believed to be multifactorial. One proposed pathway involves the inhibition of essential bacterial enzymes. For instance, some thieno[2,3-d]pyrimidine (B153573) derivatives bearing a benzimidazole moiety have been identified as potential inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial protein synthesis. mdpi.com Another suggested mechanism is the competition of benzimidazoles with purines due to their structural similarity, which leads to the inhibition of bacterial protein and nucleic acid synthesis. whiterose.ac.uk The introduction of specific substituents, such as a methyl-piperidinyl group, has been shown to enhance the antibacterial activity against a broader range of bacterial strains. scirp.org

Table 1: In Vitro Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 2-(thioalkyl)-methyl-1-(piperidin-1-ylmethyl) benzimidazole | Enterobacteria P1 | Inhibition diameter: 17.3 ± 0.6 mm | scirp.org |

| 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide | P. aeruginosa | High affinity to TrmD | mdpi.com |

| 5-halobenzimidazole derivatives | MRSA | Comparable to ciprofloxacin | nih.gov |

| 2-benzylthiomethyl-1H-benzimidazole derivatives | S. aureus | MIC: 140 to 320 µg/mL | tsijournals.com |

| 2-benzylthiomethyl-1H-benzimidazole derivatives | E. coli | MIC: 140 to 400 µg/mL | tsijournals.com |

In vitro studies have demonstrated the antifungal potential of this compound derivatives against various fungal species. Notably, these compounds have shown efficacy against clinically important yeasts and molds. The antifungal activity is species-specific, with certain derivatives exhibiting potent inhibition against Candida albicans and Aspergillus niger. nih.govnih.govnih.gov

The structure of the benzimidazole derivative plays a crucial role in its antifungal potency. For instance, N-alkylation of 2-(substituted phenyl)-1H-benzimidazole derivatives has been shown to influence their antifungal activity, with some compounds displaying improved potency compared to their precursors. nih.gov Similarly, benzimidazole-oxadiazole compounds have exhibited moderate to potent antifungal activities against various Candida species, with C. albicans being the most susceptible. nih.gov The presence of specific substituents, such as halo groups, can contribute to broad-spectrum antimicrobial activity, including antifungal effects. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Fungal Species | Activity/MIC | Reference |

|---|---|---|---|

| N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives | Candida albicans | MIC: 64 µg/mL | nih.gov |

| N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives | Aspergillus niger | MIC: 64 µg/mL | nih.gov |

| Benzimidazole-oxadiazole compounds (4h and 4p) | Candida albicans | Comparable to Amphotericin B and Ketoconazole | nih.gov |

| 2-mercaptobenzimidazole derivatives | Aspergillus flavus | Significant potential | nih.gov |

| 2-mercaptobenzimidazole derivatives | Candida albicans | Significant potential | nih.gov |

The antimicrobial effects of benzimidazole derivatives are attributed to their interaction with specific cellular and molecular targets within microbial cells. One of the key molecular targets identified is dihydrofolate reductase (DHFR), an essential enzyme in the biosynthesis of nucleic acids and amino acids. nih.gov Molecular docking studies have shown that certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives can interact with crucial amino acids in the binding site of DHFR from Staphylococcus aureus. nih.gov This inhibition of DHFR disrupts vital metabolic pathways, leading to the suppression of microbial growth.

Other potential cellular targets include components of the cell membrane and cell wall, although the exact mechanisms are still under investigation. The nonspecific nature of some biocidal agents can lead to multiple mechanisms of action, reducing the likelihood of microorganisms developing resistance. researchgate.net

Anthelmintic Activity Mechanisms (In Vitro)

Benzimidazole derivatives are well-established as potent anthelmintic agents, and in vitro studies have been instrumental in understanding their mechanism of action against various helminths.

The primary mechanism of anthelmintic action for benzimidazoles is the disruption of microtubule formation through interference with tubulin polymerization. nih.govwjpmr.com Microtubules are essential cytoskeletal proteins involved in various cellular processes in helminths, including cell division, motility, and nutrient uptake. Benzimidazoles, including derivatives of this compound, bind to the β-tubulin subunit of the tubulin dimer. nih.gov This binding inhibits the polymerization of tubulin into microtubules, leading to the disruption of microtubule-dependent functions and ultimately causing paralysis and death of the parasite. wjpmr.commdpi.com

In vitro assays have demonstrated that these compounds can elongate the nucleation phase and slow down the rate of tubulin polymerization. mdpi.com The effectiveness of this interference can be influenced by the specific chemical structure of the benzimidazole derivative. Molecular docking studies have further elucidated the interaction of these compounds with the colchicine (B1669291) binding site on tubulin, suggesting a mechanism that hampers the conformational changes required for microtubule assembly. mdpi.com

Antioxidant and Free Radical Scavenging Mechanisms (In Vitro)

In addition to their antimicrobial and anthelmintic properties, derivatives of this compound have been investigated for their antioxidant and free radical scavenging activities in vitro. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases.

In vitro antioxidant assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, ferric reducing antioxidant power (FRAP) assay, and oxygen radical absorbance capacity (ORAC) test, have been employed to evaluate the antioxidant potential of these compounds. nih.gov Studies have shown that certain benzimidazole hydrazone derivatives possess significant radical-scavenging and antioxidant properties. nih.gov The antioxidant capacity is often attributed to the ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov

The structure-activity relationship is critical for the antioxidant activity. The presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring of the benzimidazole scaffold can significantly influence the radical scavenging efficacy. nih.govunl.pt For example, compounds with multiple hydroxyl groups often exhibit enhanced antioxidant activity. nih.gov The mechanism of action can involve hydrogen atom transfer or radical adduct formation, with the specific pathway depending on the structure of the compound and the surrounding medium. nih.gov

Table 3: In Vitro Antioxidant Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Assay | Result | Reference |

|---|---|---|---|

| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives | Lipid Peroxidation (LPO) Inhibition | 15-57% inhibition | nih.gov |

| Benzimidazole hydrazones with phenolic hydroxy groups | DPPH, FRAP, ORAC | High antioxidant activity | nih.gov |

| 1H-benzimidazol-2-yl hydrazones with hydroxyphenyl and methoxyphenyl moieties | DPPH, ABTS | Potent radical scavenging properties | unl.pt |

| Novel benzimidazole derivatives (12 and 13) | DPPH | IC50: 1.3 x 10⁻⁵ M and 1.2 x 10⁻⁵ M | researchgate.net |

Detailed Reaction Pathways (e.g., Hydrogen Atom Transfer, Single Electron Transfer)

The antioxidant activity of this compound and its derivatives is attributed to their ability to neutralize free radicals through several key mechanistic pathways. In vitro computational and experimental studies have identified three primary mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov

The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway where the benzimidazole derivative donates a hydrogen atom to a free radical, thereby neutralizing it. nih.govresearchgate.net The efficiency of this process is largely determined by the bond dissociation enthalpy (BDE) of the N-H bond in the benzimidazole core or O-H bonds in hydroxyl-substituted derivatives. researchgate.net The molecular structure of these compounds, particularly derivatives like 1H-benzimidazol-2-yl hydrazones, presents multiple sites, such as the N-H group of the imidazole (B134444) ring and any phenolic hydroxyl groups on phenyl substituents, that are susceptible to hydrogen atom donation. nih.gov

The Single Electron Transfer-Proton Transfer (SET-PT) mechanism is a two-step process. nih.gov It begins with the transfer of a single electron from the benzimidazole derivative to the free radical, forming a radical cation. This step is governed by the ionization potential (IP) of the antioxidant molecule. researchgate.net Subsequently, a proton is transferred from the newly formed radical cation to the radical anion, completing the neutralization process. nih.gov

The Sequential Proton Loss Electron Transfer (SPLET) mechanism also involves two steps but in a different order. nih.govbas.bg First, the benzimidazole derivative loses a proton, forming an anion. This is followed by the transfer of an electron from this anion to the free radical. The polarity of the medium can influence which mechanism is favored. bas.bg

Evaluation against Specific Radical Species (e.g., DPPH, ABTS)

The antioxidant potential of this compound derivatives is frequently evaluated in vitro using stable free radical species such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). rsc.orgnih.gov These assays measure the capacity of the compounds to scavenge these radicals, which is typically quantified by determining the IC50 value (the concentration required to inhibit 50% of the radical activity).

Studies on various benzimidazole derivatives have shown a wide range of scavenging activities, which are highly dependent on their structural features. For instance, the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring play a crucial role. nih.gov Benzimidazole-hydrazone derivatives bearing a single hydroxy group on the aryl ring generally exhibit weak antioxidant activity. nih.gov However, the introduction of a second hydroxy group can increase the antioxidant capacity by as much as 8-fold. nih.gov The position of these groups is also critical; a derivative with 2,5-dihydroxy substitution showed a 400-fold increase in activity compared to a 2-hydroxy analog in one study. nih.gov

The ABTS assay is often considered more sensitive than the DPPH assay due to faster reaction kinetics and a better response to a broader range of antioxidants. nih.gov In comparative studies, many benzimidazole derivatives demonstrate scavenging effects against both DPPH and ABTS radicals, though the potency can differ between the two assays. bas.bgrsc.org

Below is a table summarizing the DPPH radical scavenging activity for selected 2-substituted-1H-benzimidazole derivatives.

| Compound | Substituent at C2 | IC50 (µM) | Reference |

|---|---|---|---|

| 1 | 2-hydroxyphenyl | 1974 | researchgate.net |

| 2 | p-tolyl | 773 | researchgate.net |

| 3 | 4-methoxyphenyl | 800 | researchgate.net |

Anticancer Activity Mechanisms (In Vitro)

Apoptosis Induction Pathways

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com In vitro studies have demonstrated that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. researchgate.net

Activation of the intrinsic pathway involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gov This process is regulated by the Bcl-2 family of proteins. Benzimidazole derivatives have been shown to upregulate the expression of pro-apoptotic proteins such as Bax while downregulating the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that commits the cell to apoptosis.

The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface. Evidence suggests that some benzimidazole derivatives can increase the expression of Caspase-8, a key initiator caspase in this pathway. researchgate.net

Both pathways converge on the activation of effector caspases, such as Caspase-3 and Caspase-7, which are the executioners of apoptosis. nih.govnih.gov Numerous studies have confirmed that treatment with benzimidazole derivatives leads to a significant increase in Caspase-3/7 activity in various cancer cell lines, including chronic myeloid leukemia (K562) and lung cancer (A549) cells. researchgate.netnih.govresearchgate.net This activation leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. researchgate.net

Cell Cycle Modulation and Arrest

In addition to inducing apoptosis, derivatives of this compound can inhibit cancer cell proliferation by modulating the cell cycle and inducing arrest at specific checkpoints. nih.govnih.gov This prevents cancer cells from progressing through the division cycle, ultimately leading to a halt in their growth.

The specific phase of cell cycle arrest can vary depending on the chemical structure of the derivative and the cancer cell line being studied. Research has documented arrest in the G1, S, and G2/M phases. nih.govnih.govmdpi.com For example, the derivative CCL299 was found to induce G1-phase arrest in hepatoblastoma (HepG2) and cervical cancer (HEp-2) cells. nih.gov Another study reported that a bromo-substituted benzimidazole derivative caused a significant increase in the population of cells in the G2/M phase in breast (MCF-7), prostate (DU-145), and small cell lung (H69AR) cancer cells. nih.gov Other compounds have been shown to arrest the cell cycle in the G1 and S phases in breast cancer cells or in the S and G2 phases in ovarian cancer cells. mdpi.com

The molecular mechanisms underlying this cell cycle arrest often involve the modulation of key regulatory proteins. For instance, G1 arrest has been associated with the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase (CDK) inhibitor p21. nih.gov This is often accompanied by the downregulation of phosphorylated CDK2 (p-CDK2), a crucial kinase for G1/S transition. nih.gov Arrest at the G2/M checkpoint has been linked to the cytoplasmic accumulation of cyclin B1 and the disruption of normal bipolar mitotic spindle formation. semanticscholar.org

Antiangiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Several benzimidazole derivatives have demonstrated potent antiangiogenic properties in vitro, suggesting a mechanism to starve tumors of their essential blood supply. nih.gov

These compounds have been shown to inhibit key steps in the angiogenic cascade in vascular endothelial cells, such as human umbilical vein endothelial cells (HUVECs). A novel 2-aminobenzimidazole (B67599) derivative, MFB, effectively suppressed the proliferation, migration, invasion, and endothelial tube formation of HUVECs that were stimulated by Vascular Endothelial Growth Factor A (VEGF-A). nih.gov Furthermore, MFB demonstrated similar inhibitory effects on lymphatic endothelial cells stimulated by VEGF-C, indicating anti-lymphangiogenic potential as well. nih.gov

Ex vivo assays, such as the rat aortic ring sprouting assay, have provided further evidence of these antiangiogenic effects. In these models, benzimidazole derivatives significantly reduced the formation of new microvessel sprouts from aortic rings in response to VEGF-A stimulation. nih.gov The underlying mechanism appears to involve the suppression of VEGF signaling pathways, which are central to both angiogenesis and lymphangiogenesis. nih.gov

Interaction with Key Enzymes and Receptors in Cancer Biology

The anticancer activity of this compound derivatives is also mediated by their interaction with and inhibition of specific enzymes and receptors that are crucial for cancer cell survival and proliferation. mdpi.commdpi.com

One major class of targets is the tyrosine kinase family. Certain derivatives have been developed as inhibitors of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML), helping to overcome resistance to standard therapies like imatinib (B729). nih.gov Others have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant kinase, which are implicated in a wide range of solid tumors. mdpi.com The inhibition of EGFR blocks downstream signaling pathways that regulate cell proliferation and survival. mdpi.com PIM-1 kinase, another enzyme involved in cell survival and proliferation, has also been identified as a target. nih.gov

Furthermore, some benzimidazole derivatives can counteract multidrug resistance, a major challenge in cancer therapy. They have been shown to inhibit the activity of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that pumps chemotherapeutic drugs out of cancer cells. nih.gov By inhibiting P-gp, these compounds can restore or enhance the sensitivity of resistant cancer cells to other anticancer agents. nih.gov

DNA Binding and Cleavage Potential

The interaction of small molecules with DNA is a crucial aspect of their potential therapeutic applications, particularly in anticancer and antimicrobial research. While direct studies on the DNA binding and cleavage potential of this compound are not extensively documented, research on its derivatives and related benzimidazole-containing compounds provides significant insights into these mechanisms.

Benzimidazole derivatives have been recognized for their ability to interact with DNA. researchgate.net Some compounds within this class have been investigated as topoisomerase I inhibitors, enzymes that are critically involved in DNA replication and transcription. nih.gov For instance, studies on certain 2-phenyl-1H-benzimidazole derivatives have demonstrated their capacity to inhibit mammalian DNA topoisomerase I. nih.gov This inhibition is often a consequence of the molecule binding to the DNA-enzyme complex, thereby stabilizing it and preventing the re-ligation of the DNA strand.

Furthermore, the DNA cleavage activity of benzimidazole derivatives has been explored, often in the context of their metal complexes. However, studies on the inherent ability of the organic ligand to induce DNA scission are also of interest. Research on various heterocyclic compounds, including those with a benzimidazole scaffold, has shown that some derivatives can induce DNA cleavage. luqmanpharmacyglb.com For example, in a study involving 4-thiazolidinones and 1,3,4-oxadiazoles containing a 2-mercapto benzimidazole moiety, one of the thiazolidinone derivatives was found to cleave DNA completely in agarose (B213101) gel electrophoresis experiments. luqmanpharmacyglb.com This suggests that the benzimidazole framework can be a key structural feature for molecules designed to interact with and cleave DNA. The planarity of the benzimidazole ring system is thought to facilitate intercalation between DNA base pairs, a common mode of binding for many DNA-interactive agents.

Anticholinesterase Activity Mechanisms (In Vitro)

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

A significant area of investigation for benzimidazole derivatives is their potential as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.govbiointerfaceresearch.comresearchgate.net Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

Numerous in vitro studies have demonstrated the dose-dependent inhibitory effects of various this compound derivatives on both AChE and BuChE. The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater inhibitory activity. A range of these derivatives has been synthesized and evaluated, showing moderate to good inhibitory potential. nih.govbiointerfaceresearch.com For instance, a series of benzimidazole-based pyrrole/piperidine hybrids displayed AChE inhibitory activities with IC50 values ranging from 19.44 ± 0.60 µM to 36.05 ± 0.4 µM and BuChE inhibitory activities with IC50 values from 21.57 ± 0.61 µM to 39.55 ± 0.03 µM. nih.gov Another study on N-{2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl}substituted amine derivatives also reported significant AChE and BuChE inhibitory activities. nih.gov

The following table summarizes the in vitro cholinesterase inhibitory activities of selected benzimidazole derivatives from various studies.

| Compound/Derivative Series | Target Enzyme | IC50 (µM) | Reference |

| Benzimidazole-based pyrrole/piperidine hybrids (1-13) | AChE | 19.44 ± 0.60 to 36.05 ± 0.4 | nih.gov |

| Benzimidazole-based pyrrole/piperidine hybrids (1-13) | BuChE | 21.57 ± 0.61 to 39.55 ± 0.03 | nih.gov |

| Benzimidazole-based pyrrole/piperidine hybrids (14-26) | AChE | 22.07 ± 0.13 to 42.01 ± 0.02 | nih.gov |

| Benzimidazole-based pyrrole/piperidine hybrids (14-26) | BuChE | 26.32 ± 0.13 to 47.03 ± 0.15 | nih.gov |

| 2-Benzoylhydrazine-1-carboxamides | AChE | 44 - 100 | mdpi.com |

| 2-Benzoylhydrazine-1-carboxamides | BuChE | from 22 | mdpi.com |

| Benzimidazole-oxazole hybrids | AChE | 0.10 ± 0.050 to 12.60 ± 0.30 | nih.gov |

| Benzimidazole-oxazole hybrids | BuChE | 0.20 ± 0.050 to 16.30 ± 0.30 | nih.gov |

Modulation of Amyloid-Beta (Aβ) Aggregation

The aggregation of amyloid-beta (Aβ) peptides into oligomers and fibrils is a pathological hallmark of Alzheimer's disease. e-palli.comnih.gov Consequently, molecules that can modulate this aggregation process are of significant therapeutic interest. While direct studies on this compound are limited, research on related benzimidazole structures suggests a potential role in interfering with Aβ aggregation.

Some studies have explored the use of metal complexes incorporating benzimidazole-based ligands to modulate the aggregation of amyloid model systems. For example, square planar complexes with 2-(2′-pyridyl)benzimidazole ligands have been shown to affect the aggregation propensity of amyloidogenic peptides. nih.gov These complexes were found to decrease the thioflavin T fluorescence signal, which is indicative of an inhibitory effect on amyloid self-aggregation. nih.gov While this involves metal complexes, it highlights the potential of the benzimidazole scaffold to interact with amyloidogenic peptides. The mechanism of action is thought to involve the binding of the compound to the Aβ peptide, which can stabilize non-toxic conformations, prevent the formation of toxic oligomers, or even disaggregate pre-formed amyloid assemblies. e-palli.comnih.gov

Anti-inflammatory and Analgesic Mechanisms (Mechanistic Insights from In Vitro/In Vivo Studies)

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in the regulation of inflammation and metabolism. nih.govresearchgate.net Agonists of PPARγ can exert anti-inflammatory effects, making them attractive targets for the development of new therapeutic agents. Several benzimidazolone derivatives have been identified as selective PPARγ modulators (SPPARγMs). nih.gov

In vitro studies have demonstrated that certain benzimidazolone carboxylic acids and oxazolidinediones can act as potent and highly selective partial agonists of PPARγ. nih.gov These compounds have been shown to induce PPARγ transactivation in cell-based assays. The mechanism of action involves the binding of the benzimidazole derivative to the ligand-binding domain of the PPARγ receptor. This binding event leads to a conformational change in the receptor, promoting the recruitment of coactivator proteins and the subsequent transcription of target genes involved in anti-inflammatory pathways.

Regulation of Proinflammatory Cytokine Expression (e.g., TNF-α)

A key mechanism underlying the anti-inflammatory effects of many compounds is the downregulation of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). dovepress.com Elevated levels of TNF-α are associated with a variety of inflammatory conditions. Studies on 1-H phenyl benzimidazole derivatives have explored their effects on inflammatory pathways, including the regulation of cytokine expression.

In vitro investigations using cell line models have shown that certain benzimidazole derivatives can reduce the release of nitric oxide (NO), a key inflammatory mediator, and modulate immune signaling pathways. While direct measurement of TNF-α downregulation by this compound itself is not widely reported, related benzimidazole compounds have been shown to impact inflammatory cascades that are often mediated by cytokines like TNF-α. For instance, some derivatives have been evaluated for their effects on the IL-23 mediated inflammatory pathway, which is interconnected with TNF-α signaling. The potential mechanism involves the inhibition of key signaling molecules and transcription factors that are responsible for the expression of proinflammatory genes, including the gene encoding TNF-α.

Antiviral Activity Mechanisms (In Vitro)

In the quest for novel antiviral agents, the benzimidazole scaffold has emerged as a privileged structure, with its derivatives exhibiting a broad spectrum of biological activities. Among these, this compound and related 2-aroylbenzimidazoles have been the subject of in vitro studies to elucidate their potential and mechanisms of antiviral action. Research has primarily focused on their effects against RNA viruses, with notable activity observed against members of the Flaviviridae and Picornaviridae families.

Early investigations into the antiviral properties of 2-arylbenzimidazole derivatives, a class that includes this compound, involved cell-based assays against a diverse panel of viruses. These studies revealed that certain derivatives possess moderate inhibitory activity against Yellow Fever Virus (YFV), a member of the Flaviviridae family, and Coxsackie virus B2 (CVB-2), which belongs to the Picornaviridae family. nih.govresearchgate.net

While the precise mechanisms of action for this compound itself are not extensively detailed in the available literature, the broader class of benzimidazole derivatives has been shown to interfere with various stages of the viral life cycle. researchgate.net Plausible mechanisms, inferred from studies of related benzimidazole compounds, include the inhibition of viral RNA synthesis through targeting of the RNA-dependent RNA polymerase (RdRp), or the inhibition of viral polyprotein processing by targeting viral proteases. nih.govresearchgate.net

For instance, some 2-phenylbenzimidazole (B57529) derivatives have demonstrated inhibitory effects on the NS5B RdRp of Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV), both of which are members of the Flaviviridae family and share structural similarities. researchgate.net This suggests that a potential mechanism for the observed anti-YFV activity of 2-arylbenzimidazoles could be the inhibition of the viral polymerase.

In the case of picornaviruses like CVB-2, the antiviral mechanism of benzimidazole derivatives could involve the inhibition of viral replication. nih.gov However, detailed mechanistic studies specifically for 2-arylbenzimidazoles against CVB-2 are limited.

The antiviral activity of these compounds is often accompanied by a degree of cytotoxicity, which is a critical factor in determining their therapeutic potential. Many of the initial studies noted that the antiviral effects of 2-arylbenzimidazoles were observed at concentrations that were not cytotoxic to the host cells. nih.govresearchgate.net

The following interactive data table summarizes the in vitro antiviral activity of selected 2-arylbenzimidazole derivatives against Yellow Fever Virus and Coxsackie virus B2, as reported in the literature.

Antiviral Activity of 2-Arylbenzimidazole Derivatives

| Compound Derivative | Virus | Cell Line | Activity (EC₅₀ or Concentration) | Cytotoxicity (CC₅₀) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|---|---|

| 5-Acetyl-2-(4'-nitrobiphenyl-4-yl)-1H-benzimidazole | Yellow Fever Virus (YFV) | Vero | 0.5 µM | >100 µM | >200 | researchgate.net |

| 5-Acetyl-2-(4'-nitrobiphenyl-4-yl)-1H-benzimidazole | Coxsackie virus B2 (CVB-2) | Vero | 1 µM | >100 µM | >100 | researchgate.net |

| 2-(4-Methoxyphenyl)-1H-benzimidazole | Yellow Fever Virus (YFV) | Vero | 6 µM | >100 µM | >16.7 | nih.gov |

| 2-(4-Nitrophenyl)-1H-benzimidazole | Yellow Fever Virus (YFV) | Vero | 27 µM | >100 µM | >3.7 | nih.gov |

Emerging Research Trajectories and Future Prospects of 1h Benzimidazol 2 Yl Phenyl Methanone Chemistry

Rational Design of Novel Therapeutic Agents with Enhanced Specificity